

Borylation of α,β-Unsaturated Carbonyl Compounds with B2pin2: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Bis(pinacolato)diborane	
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This document provides detailed application notes and experimental protocols for the borylation of α,β -unsaturated carbonyl compounds using bis(pinacolato)diboron (B₂pin₂). This reaction is a powerful tool for the synthesis of versatile β -boryl carbonyl compounds, which are key intermediates in organic synthesis, particularly in the construction of complex molecules and pharmacologically active agents. The protocols outlined below cover various catalytic systems, including copper-catalyzed, palladium-catalyzed, and metal-free organocatalytic methods.

Introduction

The conjugate addition of a boron moiety to α,β -unsaturated carbonyl compounds, known as β -borylation, is a highly efficient method for the formation of carbon-boron bonds. The resulting β -boryl carbonyl compounds are valuable synthetic intermediates that can undergo a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling, oxidation to β -hydroxy carbonyl compounds, and amination reactions. Bis(pinacolato)diboron (B2pin2) is the most commonly used reagent for this transformation due to its stability and ease of handling. Various catalytic systems have been developed to promote this reaction, each with its own advantages in terms of substrate scope, functional group tolerance, and stereoselectivity.

Catalytic Systems: An Overview



Several catalytic systems have been successfully employed for the β -borylation of α,β -unsaturated carbonyl compounds. The most prominent among these are:

- Copper Catalysis: Copper-based catalysts, often in conjunction with phosphine or N-heterocyclic carbene (NHC) ligands, are widely used for their high efficiency and relatively low cost.[1] The active species is generally a copper-boryl complex formed in situ.[1] The addition of alcohols has been shown to dramatically accelerate the reaction rate.[2]
- Palladium Catalysis: Palladium catalysts are also effective for this transformation, particularly for specific substrates or when tandem reactions are desired.[3]
- Organocatalysis (Metal-Free): N-Heterocyclic carbenes (NHCs) and phosphines have emerged as powerful organocatalysts for the β-borylation reaction.[4][5] These metal-free methods offer an attractive alternative, avoiding potential metal contamination in the final products.

Data Presentation: Quantitative Comparison of Catalytic Systems

The following tables summarize the performance of different catalytic systems for the β -borylation of representative α,β -unsaturated carbonyl compounds.

Table 1: Borylation of Chalcone (1,3-diphenyl-2-propen-1-one)

Catalyst/ Ligand	Base	Solvent	Time (h)	Temp (°C)	Yield (%)	Referenc e
CuCl/dppf	NaOtBu	THF	12	RT	95	[1]
Cul Nanoparticl es	-	MeOH/H₂O	6	60	92	[6]
Pd(OAc) ₂ / XPhos	KOAc	МеОН	20	60	87	[7]
IMes·HCI (NHC)	DBU	THF/MeOH	12	RT	94	[4][8]



Table 2: Borylation of 2-Cyclohexen-1-one

Catalyst /Ligand	Base	Solvent	Time (h)	Temp (°C)	Yield (%)	ee (%)	Referen ce
CuOTf/Jo siphos	-	THF/Me OH	12	RT	98	96	[9]
Cu₃(BTC	CS2CO3	Acetonitri le	24	80	>99	-	[10]
Chiral NHC	DBU	THF/Me OH	12	RT	92	98	[4][8]

Table 3: Borylation of α,β -Unsaturated Esters (e.g., Ethyl Cinnamate)

Catalyst /Ligand	Base	Solvent	Time (h)	Temp (°C)	Yield (%)	ee (%)	Referen ce
CuCl/(S)- BINAP	NaOtBu	THF/Me OH	24	RT	85	92	[2]
Chiral NHC	DBU	THF/Me OH	24	50	87	96	[4][8]
PPh₃	-	MeOH	48	RT	75	-	[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed β-Borylation of Chalcone

This protocol describes a general procedure for the copper-catalyzed β -borylation of chalcone using a diphosphine ligand.

Materials:

- Chalcone
- Bis(pinacolato)diboron (B2pin2)



- Copper(I) chloride (CuCl)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous methanol (MeOH)
- Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

- In a glovebox or under an inert atmosphere, add CuCl (0.025 mmol, 2.5 mol%) and dppf (0.0275 mmol, 2.75 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
- Add anhydrous THF (2 mL) and stir the mixture at room temperature for 30 minutes.
- Add NaOtBu (0.05 mmol, 5 mol%) and stir for another 15 minutes.
- Add B₂pin₂ (1.1 mmol, 1.1 equiv) and chalcone (1.0 mmol, 1.0 equiv).
- Add anhydrous MeOH (0.5 mL).
- Seal the flask and stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-borylated product.



Protocol 2: Metal-Free NHC-Catalyzed Enantioselective β-Borylation of 2-Cyclohexen-1-one

This protocol details the enantioselective β -borylation of 2-cyclohexen-1-one using a chiral N-heterocyclic carbene catalyst.[4][8]

Materials:

- 2-Cyclohexen-1-one
- Bis(pinacolato)diboron (B₂pin₂)
- Chiral imidazolinium salt (e.g., (4R,5R)-1,3-bis(2,6-diisopropylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride) (5 mol%)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous methanol (MeOH)
- Standard glassware for inert atmosphere reactions

Procedure:

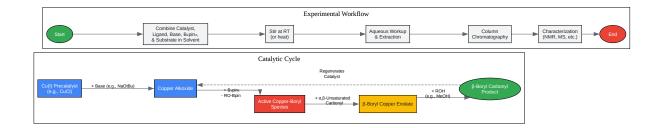
- To an oven-dried vial under an inert atmosphere, add the chiral imidazolinium salt (0.05 mmol, 5 mol%) and DBU (0.1 mmol, 10 mol%).
- Add anhydrous THF (1 mL) and stir at room temperature for 20 minutes to generate the free NHC.
- In a separate flask, dissolve B₂pin₂ (1.2 mmol, 1.2 equiv) and 2-cyclohexen-1-one (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL).
- Add the substrate solution to the catalyst solution.
- Add anhydrous MeOH (2.0 mmol, 2.0 equiv).



- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction by TLC or GC-MS.
- After completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the enantiomerically enriched β-boryl ketone.
- Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

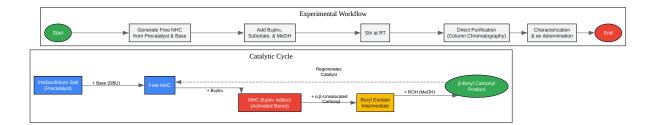
The following diagrams illustrate the catalytic cycles and general workflows for the borylation reactions.



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Caption: General catalytic cycle and workflow for copper-catalyzed β-borylation.





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Caption: Catalytic cycle and workflow for NHC-catalyzed β-borylation.

Conclusion

The borylation of α,β -unsaturated carbonyl compounds with B_2pin_2 is a robust and versatile transformation in modern organic synthesis. The choice of catalytic system—copper, palladium, or organocatalyst—allows for the tailoring of reaction conditions to suit a wide variety of substrates and to achieve high levels of stereoselectivity. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of key borylated intermediates for drug discovery and development.

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